3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate
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Overview
Description
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its tert-butyl and methyl groups, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and methylating agents, respectively.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antiviral properties.
Medicine: As a lead compound for drug development, particularly in the treatment of infections or metabolic disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate depends on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dicarboxylate: A simpler analog without the tert-butyl and methyl groups.
Thiazolidine-4-carboxylate: A related compound with a single carboxylate group.
Thiazolidine-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which may enhance its stability, solubility, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17NO5S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-8(13)11-6(7(12)15-4)5-17-9(11)14/h6,9,14H,5H2,1-4H3 |
InChI Key |
VYWPAYKVMRBMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CSC1O)C(=O)OC |
Origin of Product |
United States |
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